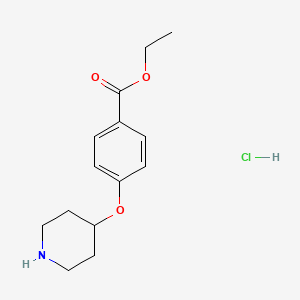

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGAZCPGVWMHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Introduction: Strategic Importance in Medicinal Chemistry

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a pivotal chemical intermediate, occupying a significant role in the landscape of modern drug discovery and development. Its molecular architecture, featuring a piperidine ring linked via an ether bond to an ethyl benzoate moiety, presents a versatile scaffold for the synthesis of complex, biologically active molecules. The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). This is largely due to its ability to be functionalized and to interact with a wide range of biological targets, particularly membrane proteins such as G-protein-coupled receptors (GPCRs) and ion channels. These protein classes are the targets for a substantial portion of all FDA-approved drugs, highlighting the strategic value of piperidine-containing building blocks.[1]

This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, intended for researchers and professionals in organic synthesis and pharmaceutical development. We will delve into the causal chemistry behind the synthetic route, offering field-proven insights into protocol design and execution.

Physicochemical and Pharmacological Profile

The hydrochloride salt form of Ethyl 4-(piperidin-4-yloxy)benzoate enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and subsequent reactions.

| Property | Value | Reference |

| CAS Number | 950649-15-7 | [2] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | [2] |

| Molecular Weight | 285.77 g/mol | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | Data not publicly available; must be determined experimentally. | |

| Solubility | Data not publicly available; expected to have moderate solubility in water and alcohols. |

Pharmacological Significance: This compound serves primarily as a precursor for more complex molecules with potential therapeutic applications, including analgesic and anti-inflammatory properties.[1] Its structure is a key component for developing agents with anesthetic and neuroprotective activities.[1]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a three-step sequence designed for efficiency, scalability, and control over functional group reactivity. The strategy hinges on the temporary protection of the reactive secondary amine of the piperidine ring to prevent side reactions during the crucial ether formation step.

-

Step 1: Protection of the Piperidine Nitrogen: The secondary amine of the starting material, 4-hydroxypiperidine, is highly nucleophilic and would compete in the subsequent etherification step. Therefore, it is protected with the acid-labile tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions required for ether formation but can be removed cleanly under acidic conditions.

-

Step 2: Aryl Ether Formation: The core C-O bond is formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form a potent nucleophile, which then attacks the electron-deficient aromatic ring of ethyl 4-fluorobenzoate. The fluorine atom is an excellent leaving group for this type of reaction.

-

Step 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid. This reaction proceeds via a stable tert-butyl cation intermediate and regenerates the secondary amine. The use of HCl serves the dual purpose of deprotection and formation of the final, stable hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

This initial step protects the piperidine nitrogen to prevent its interference in the subsequent C-O bond formation.

Mechanism Insight: The reaction proceeds by the nucleophilic attack of the nitrogen atom of 4-hydroxypiperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base facilitates the reaction by neutralizing the resulting carbonic acid byproduct.

Methodology:

-

To a solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and aqueous sodium bicarbonate (1 M, 150 mL), add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) portion-wise at room temperature.

-

Stir the biphasic mixture vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid or oil, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

This is the key bond-forming step, creating the aryl ether linkage. The SNAr reaction is chosen for its reliability and use of commercially available starting materials.

Mechanism Insight: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a piperidin-4-oxide intermediate. This potent nucleophile attacks the carbon atom bearing the fluorine on the electron-poor ethyl 4-fluorobenzoate ring. The negative charge is stabilized by the electron-withdrawing ester group, facilitating the departure of the fluoride leaving group.

Methodology:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature after the addition is complete.

-

Add a solution of ethyl 4-fluorobenzoate (16.8 g, 100 mmol) in anhydrous DMF (20 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water (50 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water (3 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 3: Synthesis of this compound

The final step involves the acid-catalyzed removal of the Boc group and the concurrent formation of the hydrochloride salt.

Mechanism Insight: The reaction is initiated by protonation of the Boc group's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which is favorable due to the formation of the stable tert-butyl cation and gaseous carbon dioxide. The piperidine nitrogen is reprotonated by the acid, yielding the final hydrochloride salt.

Methodology:

-

Dissolve tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (10.0 g, 27.5 mmol) in 1,4-dioxane (50 mL).

-

To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

-

Stir the mixture for 2-4 hours. A white precipitate will typically form during this time.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether (100 mL) to the residue and stir to form a fine slurry.

-

Collect the solid product by filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to afford this compound as a white or off-white solid.

Purification and Characterization

Purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed through spectroscopic methods.

-

¹H NMR Spectroscopy (Expected): The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), aromatic protons on the benzoate ring (two doublets, one pair around 7.0-7.2 ppm and another around 7.8-8.0 ppm), and protons of the piperidine ring. The piperidine protons will appear as complex multiplets, with the proton at the 4-position (bearing the oxygen) shifted downfield (around 4.6-4.8 ppm). The N-H protons of the ammonium salt will likely appear as a broad signal.

-

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will show signals for the ester carbonyl (~165 ppm), aromatic carbons (115-165 ppm), the piperidine carbons (with the C-O carbon being the most downfield, around 70-75 ppm), and the ethyl group carbons (~61 and ~14 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 250.1.

-

Infrared (IR) Spectroscopy: Key stretches are expected for the N-H bond of the secondary ammonium salt (broad, ~2400-2800 cm⁻¹), the ester C=O (~1710-1730 cm⁻¹), and the C-O ether bonds (~1250 cm⁻¹ and ~1100 cm⁻¹).

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture.

-

Hydrogen Chloride (in Dioxane): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

- Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

- Google Patents. (n.d.). EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments.

Sources

"Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride" mechanism of action

A-1 Technical Guide: Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

A Technical Guide on the Pivotal Role of this compound in the Synthesis and Mechanism of Modern Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, primarily recognized for its integral role in the synthesis of advanced pharmaceutical agents rather than for intrinsic pharmacological activity. This guide elucidates the compound's significance, focusing on its application as a precursor to bilastine, a potent and selective second-generation antihistamine. While the title compound itself does not possess a defined mechanism of action, this paper explores the pharmacology of its principal derivative, bilastine. We will detail the molecular mechanism of bilastine as a histamine H1 receptor inverse agonist, the associated signaling pathways, and its clinical implications in the management of allergic conditions. Furthermore, this guide provides validated experimental protocols for the synthesis and in-vitro characterization of H1 receptor antagonists, offering a comprehensive resource for professionals in medicinal chemistry and drug development.

Introduction: The Role of this compound as a Synthetic Building Block

This compound is a heterocyclic compound featuring a piperidine ring linked to a benzoate ester.[1][2] Its chemical structure makes it a valuable and versatile building block in medicinal chemistry.[3] While the compound itself is not known to have a direct therapeutic mechanism of action, its importance lies in its utility as a key intermediate in the synthesis of pharmacologically active molecules.[3]

The piperidine moiety is a common structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system and G-protein-coupled receptors (GPCRs).[3] The primary application of this compound is in the multi-step synthesis of bilastine, a highly selective, non-sedating second-generation antihistamine used for treating allergic rhinoconjunctivitis and urticaria.[4][5]

This guide will, therefore, focus on the "mechanism of action" by proxy—detailing the synthetic pathway leading to bilastine and then thoroughly exploring the well-established mechanism by which bilastine exerts its therapeutic effects.

Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesis of bilastine from precursor molecules is a multi-step process. While specific patented routes vary, a generalized pathway illustrates the crucial role of piperidine-containing intermediates. The core concept involves coupling the piperidine nitrogen of a benzimidazole-piperidine core with a side chain derived from a substituted phenylpropanoic acid.

Below is a conceptual workflow illustrating a synthetic approach to bilastine.

Caption: Conceptual workflow for the synthesis of Bilastine.

Various patents describe specific reagents and conditions for these transformations.[6][7][8][9][10] The key takeaway is the strategic use of intermediates like this compound to construct the final, complex API.

Mechanism of Action: Bilastine as a Histamine H1 Receptor Inverse Agonist

The therapeutic effects of bilastine are a direct result of its interaction with the histamine H1 receptor.[4][11]

The Histamine H1 Receptor and Allergic Response

The H1 receptor is a G-protein-coupled receptor (GPCR) expressed on various cells, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[12][13] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, triggering a downstream signaling cascade.[14] This activation leads to the classic symptoms of allergy:

-

Increased vascular permeability (swelling and edema)

-

Vasodilation (flushing)

-

Sensory nerve stimulation (itching and pain)

Molecular Interaction: Selective Inverse Agonism

Unlike first-generation antihistamines, which often act as neutral antagonists, bilastine and other second-generation agents are classified as inverse agonists .[15][16][17]

-

Neutral Antagonist: A molecule that binds to a receptor and blocks the agonist (e.g., histamine) from binding, but does not affect the receptor's basal activity. It simply prevents activation.

-

Inverse Agonist: A molecule that binds to the same receptor as an agonist but induces an opposite pharmacological response.[18] H1 receptors exhibit a certain level of constitutive (basal) activity even in the absence of histamine. An inverse agonist stabilizes the receptor in its inactive conformation, reducing this basal activity and actively shifting the equilibrium away from the active state.[17][19]

This inverse agonism provides a more comprehensive blockade of the histamine-driven allergic response.[16] Bilastine demonstrates high selectivity and affinity for the H1 receptor, with a reported inhibitory constant (Ki) of 64 nM.[5][11] It has negligible affinity for other receptor types, which minimizes off-target side effects.[14]

The H1 Receptor Signaling Pathway

The H1 receptor is coupled to a Gq/11 G-protein.[12][20] The binding of histamine (agonist) initiates the following cascade, which is inhibited by bilastine:

Sources

- 1. 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl | 950649-15-7 [chemicalbook.com]

- 2. 950649-15-7|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 5. Bilastine - Wikipedia [en.wikipedia.org]

- 6. museonaturalistico.it [museonaturalistico.it]

- 7. CN106146459B - Preparation method of bilastine - Google Patents [patents.google.com]

- 8. WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates - Google Patents [patents.google.com]

- 9. CN103214455A - Method for preparing bilastine - Google Patents [patents.google.com]

- 10. WO2020065475A1 - Title: process for the preparation of bilastine - Google Patents [patents.google.com]

- 11. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. Histamine receptor - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 15. H1 antagonist - Wikipedia [en.wikipedia.org]

- 16. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 17. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inverse agonist - Wikipedia [en.wikipedia.org]

- 19. rhochistj.org [rhochistj.org]

- 20. researchgate.net [researchgate.net]

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Intermediate for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS No: 950649-15-7), a pivotal chemical intermediate in modern drug discovery.[1][2] We will explore its chemical properties, outline a robust synthetic pathway, and delve into its strategic applications, particularly in the development of novel therapeutics. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this compound's unique structural features. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a strategic framework for its use.

Core Concepts: Understanding the Intermediate's Value

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic building block belonging to the piperidine and benzene compound families.[1] Its structure features a piperidine ring connected to an ethyl benzoate group via an ether linkage, a combination that offers multiple points for synthetic modification.[3] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 950649-15-7 | [1][2] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | [2][4] |

| Molecular Weight | 285.77 g/mol | [2][4] |

| Synonyms | 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl | [2] |

| Storage Temp. | Inert atmosphere, Room Temperature | [2] |

| SMILES Code | O=C(OCC)C1=CC=C(OC2CCNCC2)C=C1.[H]Cl | [1] |

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine moiety is a cornerstone in pharmaceutical development, ubiquitously present in a vast array of approved drugs.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with biological targets. Piperidine derivatives are frequently investigated for their interactions with central nervous system (CNS) targets, particularly membrane proteins like G-protein-coupled receptors (GPCRs) and ion channels.[3] These membrane proteins are the targets of an estimated 60% of all FDA-approved drugs, making intermediates like this one exceptionally valuable.[3]

Rationale for Use: Strategic Advantages in Synthesis

The utility of this compound lies in its bifunctional nature. The secondary amine of the piperidine ring provides a nucleophilic center for a wide range of derivatization reactions (e.g., alkylation, acylation, arylation). Simultaneously, the ethyl ester on the benzoate ring can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, allowing for further diversification. This dual reactivity enables the systematic construction of compound libraries for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The following protocol is a validated approach based on established chemical principles.

Retrosynthetic Strategy

The core of the synthesis involves the formation of the ether bond between the piperidine and benzoate moieties. A logical and efficient approach is a Williamson ether synthesis between a protected 4-hydroxypiperidine and an activated ethyl 4-hydroxybenzoate, followed by deprotection and salt formation. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for the piperidine nitrogen due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions, which can be combined with the final salt formation step.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate (Ether Formation)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The base acts as a proton scavenger, facilitating the formation of the phenoxide ion for the nucleophilic attack.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. An off-white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

Step 2: Synthesis of this compound (Deprotection and Salt Formation)

-

Acidic Deprotection: Dissolve the crude product from Step 1 in a minimal amount of a polar solvent like ethyl acetate.

-

HCl Addition: Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane) dropwise with vigorous stirring. The acidic environment cleaves the Boc protecting group and protonates the piperidine nitrogen.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Purification: Collect the precipitate by filtration, wash it with cold ethyl acetate or diethyl ether to remove any non-polar impurities, and dry under vacuum.[3] Typical yields for the salt formation step are in the 80-90% range with purity >95% after recrystallization.[3]

Applications in Medicinal Chemistry

The true power of this intermediate is realized in its subsequent derivatization to create novel molecules with therapeutic potential. The secondary amine is the primary handle for diversification.

Case Study: Synthesis of Novel Anti-Inflammatory Agents

Drawing inspiration from the discovery of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent anti-inflammatory agents, our title intermediate can be used to synthesize similar scaffolds.[5]

-

Objective: Synthesize a library of N-aroylated derivatives for screening against inflammatory targets like TNF-α.

-

Protocol:

-

Neutralize this compound to its free base form using a mild base (e.g., triethylamine).

-

In an aprotic solvent like dichloromethane (DCM), couple the free base with a series of substituted benzoyl chlorides (1.1 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Purify the resulting N-aroylated products using column chromatography to yield the final compounds for biological evaluation.

-

This approach allows for the rapid generation of diverse molecules where the nature of the N-aryl substituent can be systematically varied to probe the SAR and optimize anti-inflammatory activity.[5]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar chemicals provide a strong basis for safe handling protocols.[6][7][8][9][10]

-

Hazard Identification: Causes skin irritation and serious eye irritation.[6][7] May cause respiratory irritation.[10] Harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] Store locked up.[10]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][8]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][10]

-

Comparative Analysis of Structural Analogs

The choice of the ester group can influence the compound's properties and subsequent reactivity. A common analog is the methyl ester.

Table 2: Comparison of Ethyl and Methyl Ester Analogs

| Feature | Ethyl 4-(piperidin-4-yloxy)benzoate | Methyl 4-(piperidin-4-yloxy)benzoate | Rationale for Choice |

| Lipophilicity (LogP) | Higher (Calculated LogP: ~3.2)[3] | Lower | The ethyl group increases lipophilicity, which can affect membrane permeability and bioavailability of the final drug product.[3] |

| Reactivity | Slightly less reactive to hydrolysis | Slightly more reactive to hydrolysis | The ethyl ester is generally more stable, which can be advantageous in multi-step syntheses, preventing premature cleavage. |

| Cost/Availability | Widely available | Also widely available | Both are commercially accessible, making the choice dependent on specific synthetic and pharmacokinetic goals. |

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its robust synthesis, versatile functional handles, and foundation upon the privileged piperidine scaffold make it an invaluable intermediate for the discovery and development of next-generation therapeutics. By understanding the principles behind its synthesis and the logic of its application, researchers can effectively unlock its potential to build complex molecules targeting a wide range of diseases, from inflammation to CNS disorders.

References

-

BenchChem. Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride.

-

Elite Flow Control UK Limited. This compound.

-

BLD Pharm. 950649-15-7|this compound.

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-acetylbenzoate.

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate.

-

eMolecules. This compound | 950649-15-7.

-

Sigma-Aldrich. 2-(4-Piperidinyl)ethyl benzoate hydrochloride | 1220021-15-7.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, ethyl ester.

-

Sigma-Aldrich. SAFETY DATA SHEET - Ethyl benzoate.

-

ChemicalBook. 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl | 950649-15-7.

-

CymitQuimica. Safety Data Sheet - ETHYL 4-(PROP-2-EN-1-YLOXY)BENZOATE.

-

ChemScene. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | 406233-25-8.

-

BLDpharm. 1694731-93-5|3,6,9,12-Tetraoxapentadec-14-ynoic acid.

-

BenchChem. Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate.

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.

-

Organic Syntheses. ethyl 4-methylbenzoate.

-

Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

Sources

- 1. 950649-15-7|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl | 950649-15-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. eMolecules this compound | 950649-15-7 | Fisher Scientific [fishersci.com]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride in Medicinal Chemistry

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride has emerged as a pivotal structural motif and a versatile chemical intermediate in the landscape of modern medicinal chemistry. Its unique combination of a piperidine ring, an ether linkage, and a benzoate ester moiety provides a valuable scaffold for the synthesis of a diverse array of pharmacologically active molecules. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, analytical characterization, and strategic applications of this compound. It is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and field-proven insights into its role in the rational design of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine-Aryl Ether Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a significant number of approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with an aromatic system through an ether linkage, as seen in this compound, the resulting scaffold offers a unique vector for exploring chemical space and targeting a wide range of biological receptors and enzymes.

This guide will delve into the core aspects of this compound, from its fundamental synthesis to its application as a key building block in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and efficient synthetic route involves a three-stage process: Boc protection of 4-hydroxypiperidine, formation of the aryl ether linkage via a Mitsunobu reaction, and subsequent deprotection and salt formation.

Synthetic Pathway

The overall synthetic workflow is depicted below:

Caption: A three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is installed on the piperidine nitrogen to prevent its participation in the subsequent Mitsunobu reaction.

-

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base (e.g., triethylamine or potassium carbonate, 1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by flash chromatography on silica gel to obtain N-Boc-4-hydroxypiperidine as a white solid.

-

Step 2: Synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

-

Rationale: The Mitsunobu reaction is a reliable method for forming carbon-oxygen bonds, in this case, the aryl ether linkage, with inversion of configuration at the alcohol carbon.

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), ethyl 4-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to afford the Boc-protected intermediate as a colorless oil or white solid.

-

Step 3: Synthesis of this compound

-

Rationale: The Boc group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt for improved stability and handling.

-

Procedure:

-

Dissolve the product from Step 2 (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (typically 4M, 2-3 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.[2]

-

A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[2]

-

Physicochemical Properties

| Property | Value |

| CAS Number | 950649-15-7[3] |

| Molecular Formula | C₁₄H₂₀ClNO₃[4] |

| Molecular Weight | 285.77 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO |

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoate ring, the ethyl ester group, and the protons of the piperidine ring. The chemical shifts and coupling constants are indicative of the molecular structure. Expected signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, multiplets for the piperidine ring protons, and doublets for the para-substituted aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (around 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which will typically show the molecular ion peak corresponding to the free base form of the molecule.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the final compounds.

Sources

An In-Depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Scaffold for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide range of CNS targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a readily available chemical intermediate, represents a key starting point for the development of novel CNS drug candidates. This guide will provide a comprehensive overview of the strategic application of this scaffold, focusing on its potential in the discovery of multi-target ligands for complex neurological disorders such as Alzheimer's disease. We will delve into the rationale behind targeting specific CNS pathways with derivatives of this compound, provide detailed experimental protocols for their characterization, and present a forward-looking perspective on its therapeutic potential.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 950649-15-7 | [2] |

| Molecular Formula | C14H20ClNO3 | [2] |

| Molecular Weight | 285.77 g/mol | [2][3] |

| IUPAC Name | ethyl 4-(piperidin-4-yloxy)benzoate;hydrochloride | [4] |

| SMILES | CCOC(=O)c1ccc(OC2CCNCC2)cc1.Cl | [2] |

| Physical Form | Solid | [5] |

| Storage | Inert atmosphere, room temperature | [2] |

The 4-Oxypiperidine Ether Moiety: A Gateway to Multi-Target CNS Ligands

While this compound itself is not pharmacologically active, its core structure, the 4-oxypiperidine ether, is a key pharmacophore in a novel class of multi-target CNS drugs.[6][7][8][9] Research has shown that derivatives of this scaffold can be designed to simultaneously modulate multiple biological targets implicated in the pathophysiology of neurodegenerative diseases.[6][7][8][9] This multi-target approach is gaining traction as a more effective strategy for treating complex diseases like Alzheimer's, compared to the traditional single-target paradigm.[6][7]

Dual-Targeting of Histamine H3 Receptors and Cholinesterases

A particularly promising application of the 4-oxypiperidine ether scaffold is the development of dual-acting ligands that are both histamine H3 receptor (H3R) antagonists/inverse agonists and acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitors.[6][7][8][9]

-

Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism: H3Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the CNS. Antagonism or inverse agonism of H3Rs can enhance cognitive function by increasing the levels of pro-cognitive neurotransmitters.

-

Cholinesterase (AChE/BuChE) Inhibition: Inhibition of AChE and BuChE, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10][11][12][13]

By combining these two mechanisms of action into a single molecule, it is possible to achieve a synergistic therapeutic effect, addressing both the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[6][7][8][9]

subgraph "Therapeutic Strategy" A[Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride Scaffold] --> B{Derivative Synthesis}; B --> C[Multi-Target Ligand]; end

subgraph "CNS Targets" D[Histamine H3 Receptor]; E[Acetylcholinesterase (AChE)]; F[Butyrylcholinesterase (BuChE)]; end

subgraph "Therapeutic Outcomes" G[Cognitive Enhancement]; H[Neuroprotection]; I[Symptomatic Relief]; end

C --> D; C --> E; C --> F; D --> G; E --> G; F --> G; D --> I; E --> H;

A [fillcolor="#F1F3F4"]; B [fillcolor="#F1F3F4"]; C [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#FBBC05", fontcolor="#202124"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Multi-target drug discovery strategy using the 4-oxypiperidine scaffold.Synthesis and Derivatization Strategies

The synthesis of novel CNS drug candidates from this compound typically involves modification at the piperidine nitrogen. This can be achieved through standard N-alkylation or N-arylation reactions. The ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amides.

Illustrative Synthetic Pathway

A[Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride] --> B{N-Alkylation / N-Arylation}; B --> C[N-Substituted Intermediate]; C --> D{Ester Hydrolysis}; D --> E[Carboxylic Acid Intermediate]; E --> F{Amide Coupling}; F --> G[Final Library of Compounds];

A [fillcolor="#F1F3F4"]; B [fillcolor="#FBBC05"]; C [fillcolor="#F1F3F4"]; D [fillcolor="#FBBC05"]; E [fillcolor="#F1F3F4"]; F [fillcolor="#FBBC05"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: General synthetic workflow for derivatization.Experimental Protocols for Pharmacological Characterization

A thorough pharmacological evaluation is crucial to identify promising drug candidates. The following are key in vitro and in vivo assays for characterizing derivatives of this compound.

In Vitro Assays

1. Histamine H3 Receptor Binding Assay

-

Objective: To determine the binding affinity of the synthesized compounds for the H3 receptor.

-

Principle: A competitive radioligand binding assay using cell membranes expressing the human H3 receptor and a specific radioligand (e.g., [3H]-Nα-methylhistamine).

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing the human H3 receptor.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value for each compound from the IC50 value determined from the concentration-response curve.

-

2. Cholinesterase Inhibition Assay

-

Objective: To determine the inhibitory potency of the synthesized compounds against AChE and BuChE.

-

Principle: A colorimetric assay based on the Ellman's method, which measures the activity of cholinesterases by the hydrolysis of a substrate (e.g., acetylthiocholine) to produce a colored product.

-

Methodology:

-

Prepare solutions of AChE (from electric eel) and BuChE (from equine serum).

-

Pre-incubate the enzyme with varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate and the chromogen (DTNB).

-

Measure the change in absorbance over time at 412 nm using a microplate reader.

-

Calculate the IC50 value for each compound from the concentration-response curve.

-

Data Presentation: In Vitro Pharmacological Profile of Hypothetical Derivatives

| Compound | H3R Ki (nM) | AChE IC50 (µM) | BuChE IC50 (µM) |

| Derivative 1 | 15.2 | 2.5 | 5.8 |

| Derivative 2 | 8.7 | 1.2 | 3.1 |

| Derivative 3 | 25.1 | 8.9 | 12.4 |

| Lead Compound | 5.4 | 0.8 | 1.5 |

In Vivo Assays

1. Novel Object Recognition (NOR) Test

-

Objective: To assess the effects of the compounds on learning and memory in rodents.

-

Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

-

Methodology:

-

Acclimatize the animals to the testing arena.

-

During the training session, expose the animals to two identical objects.

-

After a retention interval, replace one of the familiar objects with a novel one.

-

Administer the test compound before the training or testing session.

-

Record the time spent exploring each object and calculate the discrimination index.

-

2. Morris Water Maze (MWM) Test

-

Objective: To evaluate spatial learning and memory in rodents.

-

Principle: Animals are trained to find a hidden platform in a circular pool of opaque water, using spatial cues.

-

Methodology:

-

Train the animals over several days to find the hidden platform.

-

Administer the test compound before each training session.

-

Record the escape latency (time to find the platform) and the path length.

-

On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold can provide valuable insights into the structural requirements for optimal activity and selectivity. For instance, studies on 4-oxypiperidine ethers have shown that the nature of the substituent on the piperidine nitrogen and the linker between the piperidine and the aromatic ring are critical for both H3R affinity and cholinesterase inhibition.[6][8]

subgraph "SAR Exploration" A["Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride Core"]; subgraph "Modification Sites" B["Piperidine Nitrogen (N-substituent)"]; C["Benzoate Moiety (Ester/Amide)"]; end subgraph "Key Determinants of Activity" D["H3R Affinity"]; E["Cholinesterase Inhibition"]; F["Selectivity"]; G["ADME Properties"]; end A -- "Derivatization" --> B; A -- "Derivatization" --> C; B --> D; B --> E; C --> D; C --> E; B --> F; C --> F; B --> G; C --> G; end }

Caption: Key areas for SAR studies on the 4-oxypiperidine scaffold.Conclusion and Future Directions

This compound is a valuable and versatile starting material for the discovery of novel CNS drug candidates. Its 4-oxypiperidine ether core has been successfully exploited to develop multi-target ligands with the potential to offer superior therapeutic efficacy for complex neurodegenerative disorders like Alzheimer's disease. The dual-targeting of histamine H3 receptors and cholinesterases is a particularly promising strategy that warrants further investigation. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these multi-target ligands to identify clinical candidates with a favorable safety and efficacy profile. The systematic application of the synthetic and pharmacological methodologies outlined in this guide will be instrumental in advancing this exciting area of CNS drug discovery.

References

-

Faghih, R., et al. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1325-1328. Available at: [Link]

-

Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry, 23(5), 1033-1043. Available at: [Link]

-

Hussain, G., et al. (2018). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic Chemistry, 77, 447-456. Available at: [Link]

-

Kawamura, F., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(15), 2123-2133. Available at: [Link]

-

Michalska, P., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19932. Available at: [Link]

-

Michalska, P., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 15(6), 1206-1218. Available at: [Link]

-

Moghadam, V. E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(1), 1. Available at: [Link]

-

Piaz, V. D., et al. (2010). Synthesis and structure-activity relationships of a new series of 1-benzyl-4-(2-(N-benzoylamino)ethyl)piperidine derivatives as potent acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 249-258. Available at: [Link]

-

Rana, S., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178. Available at: [Link]

-

Stark, H. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69054089, Ethyl 4-(piperidin-4-yloxymethyl)benzoate. Retrieved from [Link]

-

PubMed. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB564161 | CAS 950649-15-7. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 950649-15-7|this compound|BLD Pharm [bldpharm.com]

- 3. AB564161 | CAS 950649-15-7 – abcr Gute Chemie [abcr.com]

- 4. eMolecules this compound | 950649-15-7 | Fisher Scientific [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a foundational scaffold in modern medicinal chemistry. Its constituent parts—a piperidine ring, an ether linkage, and a benzoate ester—offer a triad of modifiable points, making it a versatile starting point for developing a wide range of structural analogs and derivatives. This guide provides a technical exploration of this core, detailing synthetic strategies for its derivatization, analyzing the structure-activity relationships (SAR) of its analogs, and offering field-proven insights into the experimental choices that drive successful drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure for therapeutic innovation.

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile, three-dimensional framework for orienting functional groups.[1][2] From a biological perspective, the piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across cellular membranes, which can lead to improved pharmacokinetic profiles and reduced toxicity.[2]

The core structure of this compound presents several strategic advantages for medicinal chemists:

-

The Piperidine Nitrogen: As a secondary amine, it is a key handle for N-alkylation, N-acylation, and other modifications. Its basicity allows for salt formation, which can be crucial for tuning solubility and formulation properties.

-

The 4-Oxy Linkage: The ether bond connecting the piperidine ring to the phenyl group provides a stable yet flexible linkage, allowing the two ring systems to adopt various spatial orientations for optimal target binding.

-

The Benzoate Ester: The aromatic ring is amenable to a wide range of substitution reactions, allowing for the exploration of electronic and steric effects. The ester itself can serve as a hydrogen bond acceptor or be designed as a prodrug, intended for hydrolysis in vivo to the corresponding carboxylic acid.[3]

This guide will systematically deconstruct the synthetic and strategic approaches to modifying this potent scaffold.

Synthetic Strategies for Derivatization

The modification of the Ethyl 4-(piperidin-4-yloxy)benzoate core primarily focuses on two key areas: the piperidine nitrogen and the benzoate ring. The following protocols represent robust and commonly employed methodologies.

Modification of the Piperidine Nitrogen: N-Alkylation

Direct N-alkylation is a fundamental transformation for elaborating the piperidine core. The higher nucleophilicity of the secondary amine in the piperidine ring allows for preferential reaction under controlled conditions.[4]

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base (1.5-2.0 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Stir the suspension for 10-15 minutes to neutralize the hydrochloride salt and generate the free secondary amine.[5][6]

-

Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 equivalents) to the stirred mixture at room temperature. The slow addition helps to minimize potential side reactions.[4][6]

-

Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) if the alkyl halide is less reactive.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF and acetonitrile are ideal for this type of SN2 reaction as they are polar enough to dissolve the reagents but do not participate in the reaction.

-

Base: Anhydrous K₂CO₃ is a mild, inexpensive, and easily removable inorganic base.[6] DIPEA is an organic base that is also effective and can help to scavenge the acid formed during the reaction.[6] The choice of base can be critical and may need to be optimized for specific substrates.

-

Stoichiometry: Using a slight excess of the alkylating agent ensures complete conversion of the starting material, but a large excess should be avoided to prevent potential quaternary salt formation.[6]

Modification of the Benzoate Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it ideal for modifying the benzoate ring.[7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol assumes the starting material is a halogenated (e.g., bromo- or iodo-) derivative of Ethyl 4-(piperidin-4-yloxy)benzoate.

-

Reaction Setup: In a Schlenk flask or a pressure vessel, combine the aryl halide (1.0 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).[8]

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[8] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can poison the catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)), typically 1-5 mol %.[8]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Trustworthiness of the Protocol:

The Suzuki coupling is a Nobel Prize-winning reaction known for its reliability and functional group tolerance.[7] The critical step for ensuring reproducibility is the rigorous exclusion of oxygen before and during the reaction. The choice of catalyst, ligand, base, and solvent system is highly interdependent and often requires optimization for new substrates to achieve high yields.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives is profoundly influenced by the nature and position of substituents. While SAR is target-specific, general trends can be observed.[11]

Table 1: General SAR Trends for Piperidine-4-yloxy-benzoate Derivatives

| Modification Site | Substituent Type | General Effect on Biological Activity | Rationale |

| Piperidine Nitrogen | Small, linear alkyl groups (e.g., ethyl, propyl) | Often maintains or slightly improves potency. | Fills small hydrophobic pockets without causing steric clashes. |

| Bulky or branched alkyl groups (e.g., cyclohexyl) | Can decrease activity unless a specific large pocket is available. | Potential for steric hindrance at the binding site. | |

| Arylmethyl groups (e.g., benzyl) | Can significantly increase potency and introduce selectivity. | Allows for additional π-π stacking or hydrophobic interactions. | |

| Benzoate Ring (para-position) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Often enhances potency. | Can modulate the electronics of the aromatic ring for improved binding or alter pKa. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Effects are variable; can improve metabolic stability. | Can influence the molecule's overall electronic character and lipophilicity. | |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH₂) | Can introduce new, specific interactions with the target. | Forms directed hydrogen bonds with key residues in the binding site. |

Expertise & Experience Insights:

The data in Table 1 represents common starting points for optimization. However, it is crucial to recognize that SAR is not always linear. For instance, replacing a piperazine ring with a piperidine has been shown to be a key determinant for affinity at certain targets, such as the sigma-1 receptor.[12] This highlights the importance of iterative design, synthesis, and testing to navigate the complex landscape of drug-target interactions.[13][14]

Visualizing Synthetic and Logical Frameworks

Derivatization and Optimization Workflow

Caption: A workflow illustrating the synthetic derivatization of the core scaffold leading into the iterative cycle of biological evaluation and lead optimization.

Logic of Structure-Activity Relationship (SAR) Development

Caption: The logical flow from a specific structural modification to changes in physicochemical properties, which in turn dictate the overall pharmacological profile.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a validated starting point for the discovery of novel therapeutics. The synthetic accessibility of its core and the proven tractability of its modification points ensure its continued relevance in drug discovery. Future efforts will likely involve the application of novel synthetic scaffolds and the integration of computational chemistry to more accurately predict the biological effects of designed analogs, thereby accelerating the path from initial concept to clinical candidate. This guide has provided a framework of the essential knowledge and practical methodologies required to effectively harness the potential of this important molecular scaffold.

References

-

Endo, A., et al. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(15), 3126-3135. [Link]

-

Balsells, J., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3297-3310. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8889. [Link]

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116859. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS No. 950649-15-7). In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information based on fundamental chemical principles, the known behavior of its core structural motifs—the piperidine ring, the benzoate ester, and the hydrochloride salt form—and established analytical methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for handling, formulating, and analyzing this compound.

Introduction: Understanding the Core Physicochemical Profile

This compound is a molecule of interest in medicinal chemistry, likely as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a polar piperidine ring and a more lipophilic ethyl benzoate group, suggests a nuanced solubility profile. The hydrochloride salt form is expected to enhance aqueous solubility and improve stability compared to its free base counterpart.[2]

A thorough understanding of solubility and stability is paramount in early-stage drug development. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability determines a compound's shelf-life, storage conditions, and degradation pathways.[3] This guide will provide predictive insights and detailed experimental protocols to empower researchers to determine these critical parameters empirically.

Predicted Solubility Profile

Anticipated Solubility in Various Solvents

The following table outlines the expected solubility of this compound in common laboratory solvents. This is a predictive summary, and empirical determination is strongly recommended.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Moderate | The hydrochloride salt form promotes ionization and hydrogen bonding with water. Solubility is likely pH-dependent, with higher solubility at lower pH. |

| Polar Protic | Methanol, Ethanol | High to Miscible | The molecule can act as a hydrogen bond donor (from the protonated amine) and acceptor (at the ether and carbonyl oxygens), facilitating strong interactions with protic solvents.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected with these solvents.[7] |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the hydrochloride salt is too high for significant solvation in non-polar environments.[4] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can solvate a range of polar and non-polar compounds. The organic portions of the molecule will interact favorably. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive determination of solubility should be conducted using the well-established shake-flask method.[8] This protocol provides a reliable means to ascertain the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, let the vials stand undisturbed at the same temperature for a minimum of 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a small aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over time.[3] For this compound, potential degradation pathways include hydrolysis of the ethyl ester and oxidation or other reactions involving the piperidine ring. The hydrochloride salt form generally imparts greater stability compared to the free base by protonating the piperidine nitrogen, which can reduce its reactivity.[2]

Forced Degradation Studies (Stress Testing)

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential.[11] These studies involve exposing the compound to harsh conditions to accelerate its decomposition.

| Stress Condition | Typical Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl, heat (e.g., 60 °C) for several hours | The primary anticipated degradation is the acid-catalyzed hydrolysis of the ethyl ester to form 4-(piperidin-4-yloxy)benzoic acid and ethanol.[12][13] |

| Base Hydrolysis | 0.1 N NaOH, heat (e.g., 60 °C) for several hours | Saponification (base-catalyzed hydrolysis) of the ethyl ester is expected to be a major degradation pathway, yielding the corresponding carboxylate salt.[12] |

| Oxidation | 3% H₂O₂, room temperature for 24 hours | The piperidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[13] |

| Thermal Degradation | Dry heat (e.g., 80 °C) for several days | Assesses the intrinsic thermal stability of the solid compound. Degradation may occur through various pathways if the molecule is thermally labile.[12] |

| Photostability | Exposure to UV and visible light (ICH Q1B) | The aromatic benzoate ring is a chromophore and could absorb light, potentially leading to photolytic degradation.[12] |

Experimental Protocol for Stability Assessment

A validated stability-indicating HPLC method is the cornerstone of any stability study.[11] This method must be able to separate the intact parent compound from all potential degradation products.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

-

Forced Degradation: Subject solutions of this compound to the stress conditions outlined in the table above.

-

Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound. The validation should also include assessments of specificity, linearity, accuracy, and precision as per ICH guidelines.[9]

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the solid compound in controlled environment chambers under long-term (e.g., 25 °C / 60% Relative Humidity) and accelerated (e.g., 40 °C / 75% Relative Humidity) conditions.[14][15]

-

At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

-

Prepare solutions of the stored solid and analyze them using the validated stability-indicating HPLC method to determine the purity and the presence of any degradation products.

-

Caption: Workflow for conducting stability studies.

Conclusion and Recommendations

While specific experimental data for this compound is scarce in the public domain, a robust scientific framework allows for the prediction of its core physicochemical properties. It is anticipated to be a moderately water-soluble solid, with good solubility in polar organic solvents. The primary stability liability is likely the hydrolysis of the ethyl ester bond, particularly under acidic or basic conditions.